(R)-3-Hydroxy-cyclohexanone
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Overview
Description
®-3-Hydroxycyclohexane-1-one is a chiral organic compound with the molecular formula C6H10O2 It is a cyclohexanone derivative with a hydroxyl group attached to the third carbon in the ring
Scientific Research Applications
®-3-Hydroxycyclohexane-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential role in biological systems and its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-hydroxycyclohexane-1-one can be achieved through several methods. One common approach involves the reduction of 3-oxocyclohexanone using chiral catalysts to ensure the formation of the ®-enantiomer. Another method includes the asymmetric hydrogenation of 3-hydroxycyclohex-2-en-1-one using rhodium-based catalysts.
Industrial Production Methods: In an industrial setting, the production of ®-3-hydroxycyclohexane-1-one often involves the use of large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, utilizing advanced chiral catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: ®-3-Hydroxycyclohexane-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3-oxocyclohexanone.
Reduction: The ketone group can be reduced to form cyclohexanol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: 3-Oxocyclohexanone
Reduction: Cyclohexanol derivatives
Substitution: Various substituted cyclohexanone derivatives
Mechanism of Action
The mechanism of action of ®-3-hydroxycyclohexane-1-one involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
3-Hydroxycyclohexanone: Similar structure but lacks chirality.
Cyclohexanol: Lacks the ketone group.
Cyclohexanone: Lacks the hydroxyl group.
Uniqueness: ®-3-Hydroxycyclohexane-1-one is unique due to its chiral nature, which imparts specific reactivity and interactions in chemical and biological systems. Its combination of hydroxyl and ketone groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
(3R)-3-hydroxycyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-2-1-3-6(8)4-5/h5,7H,1-4H2/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEVQGUWCLBRMJ-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CC(=O)C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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